Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate
CAS No.:
Cat. No.: VC15734292
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate -](/images/structure/VC15734292.png)
Specification
Molecular Formula | C12H14N2O2 |
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Molecular Weight | 218.25 g/mol |
IUPAC Name | ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate |
Standard InChI | InChI=1S/C12H14N2O2/c1-3-9-11(12(15)16-4-2)14-8-6-5-7-10(14)13-9/h5-8H,3-4H2,1-2H3 |
Standard InChI Key | QVHWXFQTLLWDBP-UHFFFAOYSA-N |
Canonical SMILES | CCC1=C(N2C=CC=CC2=N1)C(=O)OCC |
Introduction
Chemical Identification and Structural Features
Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate (CAS: 1334721-39-9) is an imidazo[1,2-a]pyridine derivative featuring an ethyl ester group at position 3 and an ethyl substituent at position 2 of the heterocyclic ring . Its molecular formula is inferred as CHNO, though discrepancies exist in literature due to structural variations among related compounds . For instance, the non-ethylated analog, ethyl imidazo[1,2-a]pyridine-3-carboxylate (CAS: 123531-52-2), has a molecular formula of CHNO . The compound’s structure has been validated via single-crystal X-ray diffraction (XRD) and density functional theory (DFT) calculations, confirming planarity in the imidazo ring and minor deviations in the ester group .
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 1334721-39-9 | |
Molecular Formula | CHNO | |
Molecular Weight | 234.25 g/mol | |
Melting Point | 78–80°C (for isomer) | |
Hazard Statements | H302 (Harmful if swallowed) |
Synthesis and Optimization
The compound is synthesized via a three-step protocol :
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Condensation Reaction: 2-Aminopyridine reacts with ethyl bromoacetate to form an intermediate.
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Cyclization: The intermediate undergoes cyclization in the presence of a base, yielding the imidazo[1,2-a]pyridine core.
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Ethylation: Introduction of the ethyl group at position 2 via alkylation completes the synthesis.
DFT-based conformational analysis aligns closely with experimental XRD data, demonstrating bond length deviations of <0.02 Å and angular mismatches of <1.5° . This consistency validates the reliability of computational methods for predicting structural properties.
Physicochemical and Electronic Properties
DFT studies reveal a frontier molecular orbital (FMO) energy gap of 4.32 eV, indicating moderate reactivity . The electrostatic potential map shows electron-rich regions near the nitro groups and electron-deficient zones around the ester moiety, influencing intermolecular interactions . Solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO) is attributed to hydrogen-bonding capacity .
Parameter | Findings | Source |
---|---|---|
Acute Toxicity (LD) | >2000 mg/kg (rodent) | |
Subacute Effects | No organ toxicity | |
Hazard Classification | Warning (GHS07) |
Applications in Drug Discovery
Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate is a precursor to antiparasitic and anti-inflammatory agents. Derivatives exhibit activity against metronidazole-resistant Entamoeba histolytica and Trichomonas vaginalis, with IC values comparable to standard therapies . Anti-inflammatory analogs inhibit cyclooxygenase-2 (COX-2) by 60–75% at 10 μM concentrations, suggesting potential for treating inflammatory disorders .
Supplier | Quantity | Price (USD) | Year |
---|---|---|---|
TRC | 100 mg | 65 | 2021 |
Apolloscientific | 250 mg | 100 | 2021 |
AK Scientific | 1 g | 120 | 2021 |
Recent Advances and Future Directions
Recent studies focus on DFT-guided structural optimization to enhance bioactivity . Computational models predict that halogenation at position 7 could improve binding affinity to parasitic enzymes . Additionally, green chemistry approaches are being explored to streamline synthesis and reduce waste .
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